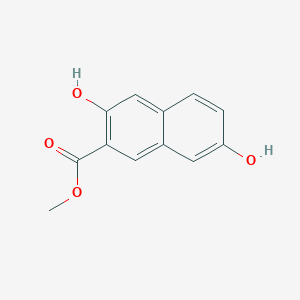
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate is an organic compound derived from 3,7-Dihydroxy-2-naphthoic acid It is characterized by the presence of two hydroxyl groups and a methyl ester group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate can be synthesized by esterification of 3,7-Dihydroxy-2-naphthoic acid. The typical method involves reacting 3,7-Dihydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3,7-Dihydroxy-2-naphthylmethanol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Applications De Recherche Scientifique
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a substrate for studying enzyme-catalyzed reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3,7-dihydroxy-naphthalene-2-carboxylate involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes such as O-methyltransferases, which catalyze the methylation of hydroxyl groups. This interaction can modulate various biological pathways and lead to the formation of bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-naphthoic acid
- 6-Hydroxy-2-naphthoic acid
- 1,4-Dihydroxy-2-naphthoic acid
- 2-Hydroxy-1-naphthoic acid
Uniqueness
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate is unique due to the specific positioning of its hydroxyl groups and the presence of a methyl ester group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H10O4 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
methyl 3,7-dihydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-16-12(15)10-5-8-4-9(13)3-2-7(8)6-11(10)14/h2-6,13-14H,1H3 |
Clé InChI |
SXEMHNUCWJFSSD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C2C=CC(=CC2=C1)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













